molecular formula C16H12BrF3N2O2S B2377025 1-(5-bromofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851805-88-4

1-(5-bromofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2377025
CAS No.: 851805-88-4
M. Wt: 433.24
InChI Key: QIBVWKYOGWQBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a bromine atom, an imidazole ring, and a trifluoromethyl phenyl group connected via a methanone bridge. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Imidazole Ring Formation: The imidazole ring is synthesized separately through the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The brominated furan and the imidazole are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the imidazole ring, converting it to dihydroimidazole derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea are employed under mild conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

  • **Enzyme In

Biological Activity

The compound 1-(5-bromofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A bromofuran moiety, which is known for its biological activity.
  • A trifluoromethyl phenyl group, contributing to its lipophilicity and potential interactions with biological targets.
  • An imidazole ring that is often associated with various pharmacological effects.

The molecular formula is C11H10BrF3N2O2SC_{11}H_{10}BrF_3N_2O_2S with a molecular weight of approximately 325.10 g/mol.

Anticancer Activity

Research indicates that compounds similar to This compound have shown promise as inhibitors of proteins involved in cancer cell proliferation, such as KIF18A. This inhibition could lead to the development of new therapeutic agents for cancer treatment .

Antimicrobial Properties

Compounds with structural similarities to this imidazole derivative have demonstrated antimicrobial and antifungal properties. For instance, studies have indicated that imidazole derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features that enhance its activity include:

  • The presence of electron-withdrawing groups.
  • The configuration of the imidazole ring.
  • The overall lipophilicity of the molecule.

The proposed mechanism involves interaction with specific biological targets, leading to modulation of cellular pathways associated with cancer and microbial infections. Binding studies suggest that this compound may interact effectively with proteins involved in cell cycle regulation and apoptosis .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial efficacy of this compound. For example, preliminary studies demonstrated significant inhibition of cancer cell lines at micromolar concentrations, indicating potential for further development .

Pharmacokinetic Studies

Pharmacokinetic evaluations are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest that modifications in structure could enhance bioavailability while minimizing toxic effects observed in some analogs .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazoleStructureAntimicrobial
N′-(5-bromofuran-2-carbonyl)isonicotinohydrazideStructureAnti-tuberculosis

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O2S/c17-13-5-4-12(24-13)14(23)22-7-6-21-15(22)25-9-10-2-1-3-11(8-10)16(18,19)20/h1-5,8H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBVWKYOGWQBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.